An In-depth Technical Guide to Copper(I) Sulfide Crystal Structure Determination
An In-depth Technical Guide to Copper(I) Sulfide Crystal Structure Determination
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies employed in the determination of the crystal structure of Copper(I) sulfide (B99878) (Cu₂S). Given the material's complex polymorphism and its relevance in various scientific fields, including potential applications in biomedical research, a thorough understanding of its structural characterization is paramount. This document details the experimental and computational techniques, presents quantitative data for key polymorphs, and offers standardized protocols for reproducible research.
Introduction to the Polymorphism of Copper(I) Sulfide
Copper(I) sulfide is known for its rich structural diversity, existing in several polymorphic forms, with the most common being chalcocite, djurleite, and digenite. These phases exhibit distinct crystal structures and physical properties, and their formation is highly dependent on temperature and stoichiometry.[1] The precise determination of these crystal structures is crucial for understanding their properties and for the rational design of materials with desired functionalities.
The main polymorphs of Copper(I) sulfide include:
-
Low-chalcocite (γ-Cu₂S): A monoclinic phase stable at room temperature.[2][3]
-
High-chalcocite (β-Cu₂S): A hexagonal phase that exists at temperatures above approximately 103 °C.[4][5]
-
Cubic chalcocite (α-Cu₂S): A cubic phase stable at even higher temperatures (above 435 °C).[6][7]
-
Djurleite (Cu₁.₉₄S): A monoclinic phase with a stoichiometry slightly deficient in copper.[8][9][10]
The transitions between these phases can be induced by temperature changes, making in-situ analysis a valuable tool for their study.[11][12]
X-ray Diffraction (XRD) Techniques
X-ray diffraction is the most widely used and powerful technique for determining the crystal structure of Cu₂S. Both powder and single-crystal XRD methods provide detailed information about the atomic arrangement within the crystal lattice.
PXRD is an essential technique for phase identification, determination of lattice parameters, and quantitative phase analysis of polycrystalline Cu₂S samples. The analysis of PXRD data is often performed using the Rietveld refinement method.[13][14]
2.1.1. Experimental Protocol for Powder X-ray Diffraction
-
Sample Preparation:
-
The Cu₂S sample should be a fine, homogeneous powder to ensure random orientation of the crystallites.[15]
-
Grinding the sample in a mortar and pestle (e.g., made of agate) is a common practice. To minimize structural damage, grinding can be performed under a liquid medium like ethanol.[15][16]
-
The finely ground powder is then mounted onto a sample holder. Care must be taken to create a flat, smooth surface to avoid preferred orientation effects.
-
-
Data Collection:
-
A powder diffractometer equipped with a suitable X-ray source (e.g., Cu Kα, λ = 1.5406 Å or Mo Kα, λ = 0.7107 Å) is used.[1][17]
-
The instrument is typically operated in a Bragg-Brentano geometry.
-
Data is collected over a specific 2θ range (e.g., 10-90°) with a defined step size (e.g., 0.02°) and dwell time per step.
-
For studying phase transitions, a high-temperature stage can be attached to the diffractometer to perform in-situ measurements at controlled temperatures.[11][12]
-
-
Data Analysis (Rietveld Refinement):
-
The collected powder diffraction pattern is analyzed using specialized software (e.g., GSAS-II, FullProf).[13][14]
-
The Rietveld method involves fitting a calculated diffraction pattern to the experimental data by refining a set of structural and instrumental parameters.[18]
-
The refinement process typically involves adjusting background parameters, scale factor, lattice parameters, atomic positions, and peak profile parameters until the best fit is achieved.[13]
-
The quality of the fit is assessed by monitoring agreement indices such as Rwp (weighted profile R-factor) and χ² (goodness of fit).
-
For a more precise determination of the crystal structure, including bond lengths, bond angles, and atomic displacement parameters, single-crystal XRD is the method of choice.
2.2.1. Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting:
-
A high-quality single crystal of Cu₂S, free from cracks and other defects, is selected under a polarizing microscope.[19]
-
The ideal crystal size for most diffractometers is in the range of 0.1 to 0.3 mm in all dimensions.[19]
-
The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.
-
-
Data Collection:
-
A four-circle diffractometer equipped with a point detector or an area detector (e.g., CCD or CMOS) is used.
-
A monochromatic X-ray source, typically Mo Kα (λ = 0.7107 Å) or Ag Kα radiation, is employed.
-
The unit cell parameters and crystal orientation are determined from a preliminary set of diffraction spots.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles (ω, φ, and χ scans).
-
-
Structure Solution and Refinement:
-
The collected intensity data is corrected for various factors, including Lorentz-polarization effects and absorption.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental data by least-squares methods, adjusting atomic coordinates, anisotropic displacement parameters, and site occupancy factors.
-
The final refined structure is evaluated based on the R-factor and other crystallographic agreement indices.
-
Electron Diffraction
Electron diffraction, typically performed in a Transmission Electron Microscope (TEM), is particularly useful for characterizing the crystal structure of nanoscale Cu₂S materials.[20]
-
Sample Preparation:
-
For TEM analysis, the Cu₂S nanoparticles are dispersed in a suitable solvent (e.g., ethanol) and a drop of the suspension is placed onto a TEM grid (e.g., carbon-coated copper grid).
-
The solvent is allowed to evaporate, leaving the nanoparticles dispersed on the grid.
-
-
Data Collection:
-
The TEM is operated in diffraction mode.
-
Selected Area Electron Diffraction (SAED) is used to obtain diffraction patterns from a specific area of the sample.[21]
-
The diffraction pattern, consisting of spots or rings, is recorded on a camera.
-
-
Data Analysis:
-
The d-spacings of the crystal planes are calculated from the radii of the diffraction rings or the distances of the spots from the central beam.
-
These d-spacings are then compared with known crystallographic databases (e.g., JCPDS) to identify the crystal phase.[21]
-
Neutron Diffraction
Neutron diffraction is a complementary technique to XRD. Due to the different scattering mechanisms—neutrons scatter from the atomic nuclei while X-rays scatter from the electron cloud—neutron diffraction can be particularly advantageous for locating light atoms in the presence of heavy atoms and for studying magnetic structures.[22][23]
-
Sample Preparation:
-
A relatively large amount of powdered sample (typically several grams) is required for neutron powder diffraction.
-
The sample is loaded into a container made of a material with low neutron absorption, such as vanadium.[22]
-
For single-crystal neutron diffraction, a large single crystal (several cubic millimeters) is necessary.[24]
-
-
Data Collection:
-
The experiment is performed at a neutron source (a nuclear reactor or a spallation source).[25]
-
A monochromatic beam of neutrons is directed at the sample.
-
The scattered neutrons are detected by an array of detectors placed at different angles.
-
-
Data Analysis:
-
The data analysis is similar to that of XRD, often employing the Rietveld refinement method to refine the crystal structure from the powder diffraction pattern.[25]
-
Computational Methods
First-principles calculations based on Density Functional Theory (DFT) have become a powerful tool for predicting and understanding the crystal structure, stability, and electronic properties of Cu₂S polymorphs.[6][26]
-
Structure Modeling:
-
An initial crystal structure model for a specific Cu₂S polymorph is constructed based on experimental data or theoretical predictions.[27]
-
-
Calculation Parameters:
-
Structure Optimization:
-
The geometry of the initial structure (lattice parameters and atomic positions) is optimized by minimizing the total energy and forces on the atoms.[27]
-
-
Property Calculation:
-
Once the optimized structure is obtained, various properties such as the electronic band structure, density of states, and phonon spectra can be calculated to assess the stability and characteristics of the polymorph.
-
Quantitative Data Summary
The following tables summarize the crystallographic data for the two most common room-temperature polymorphs of Copper(I) sulfide.
Table 1: Crystallographic Data for Low-Chalcocite (Cu₂S)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [3][28] |
| Space Group | P2₁/c | [28] |
| a (Å) | 15.246 | [29] |
| b (Å) | 11.884 | [29] |
| c (Å) | 13.494 | [29] |
| β (°) | 116.35 | [29] |
| Z | 48 | [29] |
Table 2: Crystallographic Data for Djurleite (Cu₁.₉₄S)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [2][9] |
| Space Group | P2₁/n | [2][8][9] |
| a (Å) | 26.897 | [2][8][9] |
| b (Å) | 15.745 | [2][8][9] |
| c (Å) | 13.565 | [2][8][9] |
| β (°) | 90.13 | [2][8][9] |
| Z | 8 | [29] |
Visualizations
Experimental and Computational Workflow
Caption: Workflow for Cu₂S crystal structure determination.
Relationship between Cu₂S Polymorphs and Determination Methods
Caption: Methods for characterizing Cu₂S polymorphs.
References
- 1. scielo.br [scielo.br]
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- 3. handbookofmineralogy.org [handbookofmineralogy.org]
- 4. msaweb.org [msaweb.org]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. chalcogen.ro [chalcogen.ro]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. Djurleite (Cu1.94S) and Low Chalcocite (Cu2S): New Crystal Structure Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mindat.org [mindat.org]
- 10. Djurleite (Cu 1.94 S) and Low Chalcocite (Cu 2 S): New Crystal Structure Studies | Scilit [scilit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In-situ high temperature X-ray diffraction study on the phase transition process of polymetallic sulfide ore | Semantic Scholar [semanticscholar.org]
- 13. Mechanochemically Synthesized Nanocrystalline Cu2ZnSnSe4 as a Multifunctional Material for Energy Conversion and Storage Applications [mdpi.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 16. retsch.com [retsch.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. ISIS Neutron diffraction [isis.stfc.ac.uk]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. old.bnc.hu [old.bnc.hu]
- 25. neutrons.ornl.gov [neutrons.ornl.gov]
- 26. "A structural prediction of copper sulfide and study of its electronic " by Prashant Khatri [mavmatrix.uta.edu]
- 27. researchgate.net [researchgate.net]
- 28. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 29. [PDF] The crystal structures of low chalcocite and djurleite | Semantic Scholar [semanticscholar.org]
